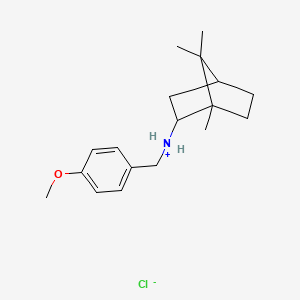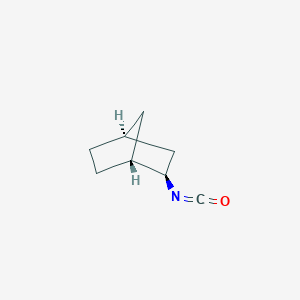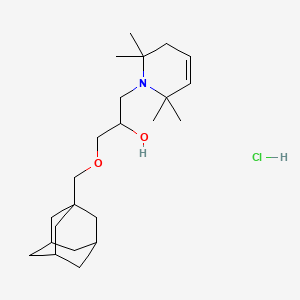![molecular formula C6H2F9IO3S B13742983 1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride CAS No. 124887-86-1](/img/structure/B13742983.png)
1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-TETRAFLUORO-2-(1,1,2,2-TETRAFLUORO-4-IODO-BUTENYLOXY)-ETHANESULFONYL FLUORIDE is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity with many chemicals. These properties make them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-TETRAFLUORO-2-(1,1,2,2-TETRAFLUORO-4-IODO-BUTENYLOXY)-ETHANESULFONYL FLUORIDE likely involves multiple steps, including the introduction of fluorine and iodine atoms into the molecular structure. Common methods for introducing fluorine atoms include fluorination reactions using reagents such as sulfur tetrafluoride or hydrogen fluoride. Iodine atoms can be introduced through halogen exchange reactions or direct iodination.
Industrial Production Methods
Industrial production of fluorinated compounds often involves large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorine gas. Safety measures are critical due to the hazardous nature of the reagents and the potential for toxic byproducts.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2-TETRAFLUORO-2-(1,1,2,2-TETRAFLUORO-4-IODO-BUTENYLOXY)-ETHANESULFONYL FLUORIDE may undergo various chemical reactions, including:
Substitution Reactions: Fluorine and iodine atoms can be substituted with other halogens or functional groups.
Oxidation and Reduction: The compound may participate in redox reactions, altering the oxidation state of the iodine atom.
Addition Reactions: The double bond in the butenyloxy group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents such as halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Addition: Reagents like hydrogen gas (in the presence of a catalyst) or halogens.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different halogen atoms, while oxidation reactions may produce iodinated sulfonyl fluorides with altered oxidation states.
Aplicaciones Científicas De Investigación
1,1,2,2-TETRAFLUORO-2-(1,1,2,2-TETRAFLUORO-4-IODO-BUTENYLOXY)-ETHANESULFONYL FLUORIDE may have applications in various fields, including:
Chemistry: As a reagent or intermediate in organic synthesis, particularly in the preparation of other fluorinated compounds.
Biology: Potential use in biochemical studies involving fluorinated analogs of biological molecules.
Medicine: Investigation as a potential pharmaceutical agent or diagnostic tool due to its unique chemical properties.
Industry: Use in the production of high-performance materials, such as fluoropolymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-TETRAFLUORO-2-(1,1,2,2-TETRAFLUORO-4-IODO-BUTENYLOXY)-ETHANESULFONYL FLUORIDE would depend on its specific application. In general, fluorinated compounds can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent modifications. The presence of iodine may also influence its reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrafluoroethane: A simpler fluorinated compound used as a refrigerant.
Perfluorooctanesulfonyl fluoride: A fluorinated sulfonyl fluoride with applications in the production of surfactants and stain repellents.
Iodotrifluoromethane: A fluorinated compound with iodine, used in organic synthesis.
Uniqueness
1,1,2,2-TETRAFLUORO-2-(1,1,2,2-TETRAFLUORO-4-IODO-BUTENYLOXY)-ETHANESULFONYL FLUORIDE is unique due to its combination of fluorine and iodine atoms, which impart distinct chemical properties. The presence of multiple fluorine atoms enhances its thermal stability and resistance to oxidation, while the iodine atom provides opportunities for further functionalization and reactivity.
Propiedades
Número CAS |
124887-86-1 |
|---|---|
Fórmula molecular |
C6H2F9IO3S |
Peso molecular |
452.04 g/mol |
Nombre IUPAC |
1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-4-iodobut-3-enoxy)ethanesulfonyl fluoride |
InChI |
InChI=1S/C6H2F9IO3S/c7-3(8,1-2-16)4(9,10)19-5(11,12)6(13,14)20(15,17)18/h1-2H |
Clave InChI |
RQIDOKQOLLICEA-UHFFFAOYSA-N |
SMILES canónico |
C(=CI)C(C(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



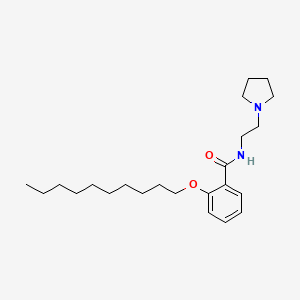
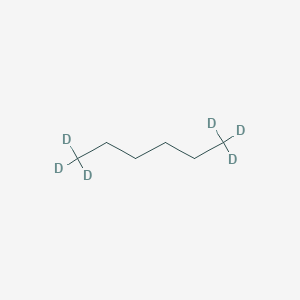
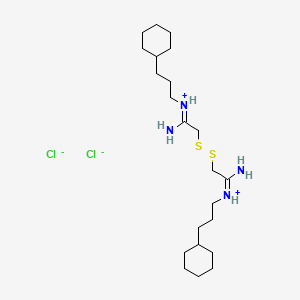
![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)
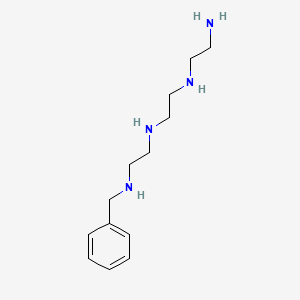
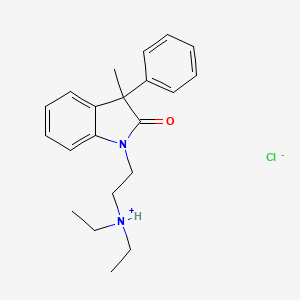
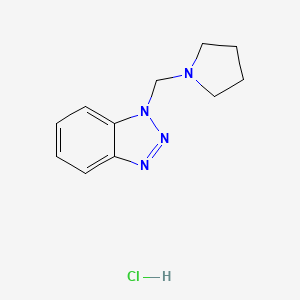
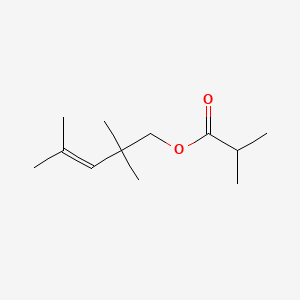
![5-Isocyanatobenzo[c][1,2,5]oxadiazole](/img/structure/B13742949.png)
